Enantioselective Solid-State Photodimerization vs. 1-Ethyl Analog
The light-sensitive polymorph of the target compound undergoes a solid-state [4+4] photodimerization with high enantioselectivity. After irradiation and HPLC separation, the (+)-enantiomer of the cyclodimer was obtained with an optical purity estimated to be greater than 90% [1]. This contrasts with the 1-ethyl-5,6-diphenylpyrazin-2(1H)-one analog, which crystallizes in a different packing arrangement that does not support a topochemical reaction path leading to an enantioenriched photoproduct [1].
| Evidence Dimension | Enantiomeric Excess of [4+4] Cyclodimer |
|---|---|
| Target Compound Data | >90% optical purity for the (+)-enantiomer |
| Comparator Or Baseline | 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one: 0% enantioselectivity (photoinert crystal packing) |
| Quantified Difference | >90% absolute difference in enantiomeric excess |
| Conditions | Solid-state irradiation (488 nm laser), single-crystal-to-single-crystal transformation; product isolated by HPLC [1] |
Why This Matters
This property makes the compound a unique substrate for producing enantioenriched cyclobutane dimers directly from achiral crystals, a rare capability with high value for chiral building block procurement.
- [1] Kaftory, M.; Shteiman, V.; Lavy, T.; Scheffer, J. R.; Yang, J.; Enkelmann, V. Discrimination in the Solid-State Photodimerization of 1-Methyl-5,6-diphenylpyrazin-2-one. Eur. J. Org. Chem. 2005, 847-853. View Source
